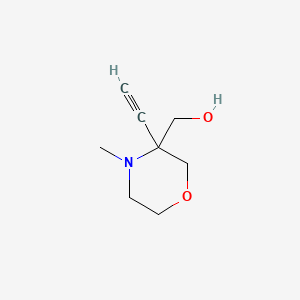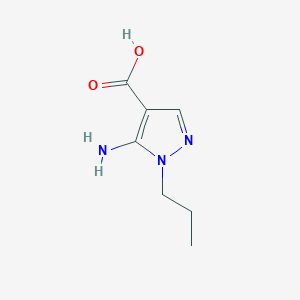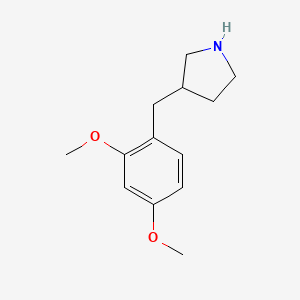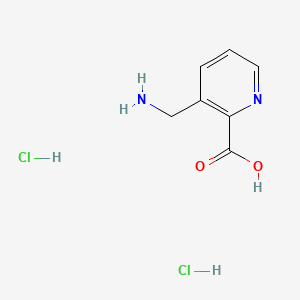
3-(Aminomethyl)pyridine-2-carboxylicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is a compound that has gained significant attention in various fields of research and industry due to its unique properties and potential implications. It is known for its molecular formula C7H10Cl2N2O2 and molecular weight of 225.1.
Preparation Methods
The synthesis of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves several steps. One common method includes the use of 3-cyanopyridine as a starting material, which undergoes catalytic hydrogenation in the presence of Raney nickel to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, DMF, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyridines and other heterocyclic compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This property makes it valuable in various chemical processes, including organic synthesis and pharmaceutical production.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride can be compared with other similar compounds such as 3-(Aminomethyl)pyridine and 3-Pyridylmethanamine . While these compounds share some structural similarities, 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific functional groups and properties, which make it particularly useful in certain applications.
Properties
Molecular Formula |
C7H10Cl2N2O2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
3-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-9-6(5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H |
InChI Key |
OFKAEEVQGPXEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


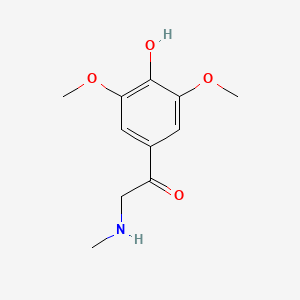
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
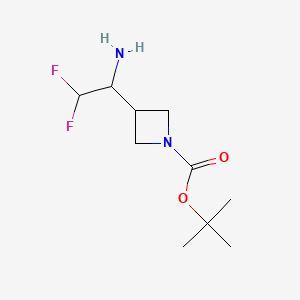
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)


![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)

![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
